molecular formula C17H10N2O2S B2491404 9-oxo-N-(thiazol-2-yl)-9H-fluorene-4-carboxamide CAS No. 93261-37-1

9-oxo-N-(thiazol-2-yl)-9H-fluorene-4-carboxamide

Cat. No. B2491404
CAS RN: 93261-37-1
M. Wt: 306.34
InChI Key: VWWVORHNTPFOFN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 9-oxo-N-(thiazol-2-yl)-9H-fluorene-4-carboxamide and related compounds involves several chemical reactions, highlighting the complexity and specificity required in its creation. For instance, compounds within this family have been prepared through cell- and caspase-based high-throughput screening assays, demonstrating structure-activity relationships of the carboxamide group and the 9-oxo-9H-fluorene ring, indicative of their apoptosis-inducing capabilities in cancer research (Kemnitzer et al., 2009). Furthermore, the synthesis of related fluorene-based compounds has been achieved through methods involving nucleophilic aromatic substitution, highlighting the intricate processes required to generate these molecules (Hsiao et al., 1999).

Molecular Structure Analysis

Molecular structure analysis of this compound reveals a complex arrangement of atoms that contribute to its unique properties. Studies have shown that modifications to the 9-oxo-9H-fluorene ring can significantly affect the molecule's activity, with certain substitutions leading to enhanced activity (Kemnitzer et al., 2009). This structural sensitivity underscores the importance of precise molecular design in the development of compounds with desired properties.

Chemical Reactions and Properties

The chemical reactions and properties of this compound are pivotal for understanding its potential applications. Research indicates that these compounds can undergo various chemical transformations, including reactions with difluorocarbene, leading to the formation of iminium ylides and further cycloaddition reactions (Novikov et al., 2006). These reactions highlight the reactivity and versatility of fluorene-based compounds in synthetic chemistry.

Physical Properties Analysis

The physical properties of this compound, including solubility, stability, and melting point, are critical for its handling and application in various fields. Compounds in this family have been noted for their solubility in organic solvents, which is an important characteristic for their use in chemical synthesis and pharmaceutical applications (Yang et al., 2006).

Scientific Research Applications

Apoptosis Induction for Anticancer Activity

Research has highlighted the potential of N-aryl-9-oxo-9H-fluorene-1-carboxamides, closely related compounds, in inducing apoptosis, a process of programmed cell death crucial for cancer therapy. These compounds have been identified as potential anticancer agents through high-throughput screening assays. The structure-activity relationship (SAR) studies of these compounds reveal that certain modifications to the 9-oxo-9H-fluorene ring structure could significantly enhance their activity against various cancer cell lines. Notably, compounds with substitutions at specific positions on the fluorene ring showed improved potency, indicating a promising direction for the development of new anticancer agents (Kemnitzer et al., 2009).

Material Science Applications

In material science, the derivatives of fluorene compounds, such as 9-oxo-N-(thiazol-2-yl)-9H-fluorene-4-carboxamide, have been explored for their optoelectronic properties. Carbon dots with high fluorescence quantum yield, derived from organic fluorophores related to the thiazolo and fluorene structure, demonstrate significant potential for applications in sensors and imaging. These findings suggest that the electronic and photophysical properties of fluorene derivatives can be tuned for specific applications in electronic devices and fluorescent materials (Shi et al., 2016).

Environmental Bioremediation

The structural basis of diverse oxygenation reactions catalyzed by enzymes on compounds with fluorene structures, including modifications similar to this compound, has implications for environmental bioremediation. Understanding how these compounds interact with specific enzymes can aid in developing biotechnological solutions for the degradation of persistent organic pollutants in the environment. This research provides valuable insights into the enzymatic breakdown of complex organic compounds, potentially contributing to more effective strategies for pollution cleanup (Inoue et al., 2014).

properties

IUPAC Name

9-oxo-N-(1,3-thiazol-2-yl)fluorene-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10N2O2S/c20-15-11-5-2-1-4-10(11)14-12(15)6-3-7-13(14)16(21)19-17-18-8-9-22-17/h1-9H,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWWVORHNTPFOFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C=CC=C3C(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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